molecular formula C11H16N2O2S B10870276 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea

Cat. No.: B10870276
M. Wt: 240.32 g/mol
InChI Key: SYIQWIOROPQBTO-UHFFFAOYSA-N
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Description

. It falls under the class of acetophenones and contains both an aromatic ring and a thiourea functional group.

Preparation Methods

Synthetic Routes: The synthetic preparation of 1-(2,5-Dimethoxyphenyl)-3-ethylthiourea involves the following steps:

    Acetylation: Start with ). Acetylate it using acetic anhydride or acetyl chloride to form the corresponding acetyl derivative.

    Thiourea Reaction: React the acetylated compound with and to yield this compound.

Industrial Production: While industrial-scale production methods are not widely documented, laboratory synthesis provides a basis for understanding the compound’s preparation.

Chemical Reactions Analysis

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea can undergo various reactions:

    Oxidation: It may be oxidized to form related sulfoxides or sulfones.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions (e.g., halogenation, nitration).

    Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.

Scientific Research Applications

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea finds applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Investigating its interactions with biological targets.

    Medicine: Potential therapeutic properties (e.g., antimicrobial, anti-inflammatory).

    Industry: Used in the synthesis of other compounds.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors or enzymes, affecting cellular processes.

Comparison with Similar Compounds

1-(2,5-Dimethoxyphenyl)-3-ethylthiourea’s uniqueness lies in its combination of aromatic and thiourea moieties. Similar compounds include 2,5-dimethoxyacetophenone and 2-amino-1-(2,5-dimethoxyphenyl)ethanol .

Remember that further studies are needed to fully elucidate its properties and applications

Properties

Molecular Formula

C11H16N2O2S

Molecular Weight

240.32 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-ethylthiourea

InChI

InChI=1S/C11H16N2O2S/c1-4-12-11(16)13-9-7-8(14-2)5-6-10(9)15-3/h5-7H,4H2,1-3H3,(H2,12,13,16)

InChI Key

SYIQWIOROPQBTO-UHFFFAOYSA-N

Canonical SMILES

CCNC(=S)NC1=C(C=CC(=C1)OC)OC

Origin of Product

United States

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